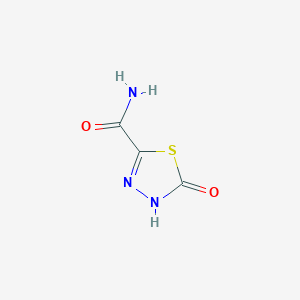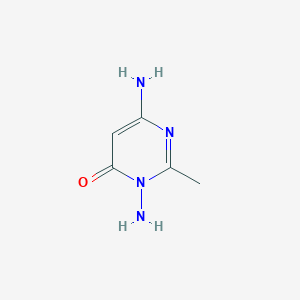
3,6-Diamino-2-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diamino-2-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This compound is characterized by the presence of two amino groups at positions 3 and 6, a methyl group at position 2, and a keto group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-methylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between guanidine and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
3,6-Diamino-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
3,6-Diamino-2-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,6-Diamino-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or interact with nucleic acid bases, thereby exerting its effects.
類似化合物との比較
Similar Compounds
2,4-Diaminopyrimidine: Lacks the methyl group at position 2.
2-Methyl-4,6-diaminopyrimidine: Similar structure but different substitution pattern.
4-Amino-2-methylpyrimidine: Lacks one amino group compared to 3,6-Diamino-2-methylpyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two amino groups and a methyl group in specific positions allows for unique interactions and reactivity compared to other pyrimidine derivatives.
特性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
3,6-diamino-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H8N4O/c1-3-8-4(6)2-5(10)9(3)7/h2H,6-7H2,1H3 |
InChIキー |
GRFWIOXUXDTBMR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=O)N1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


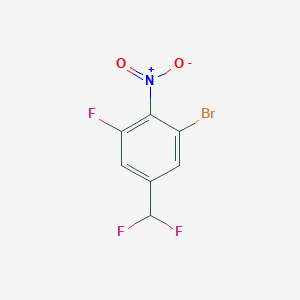
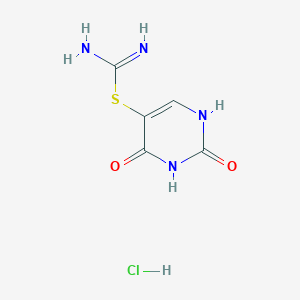
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
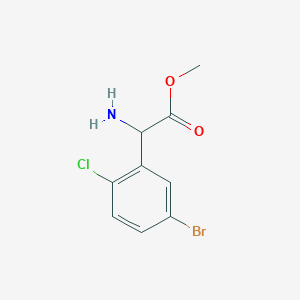
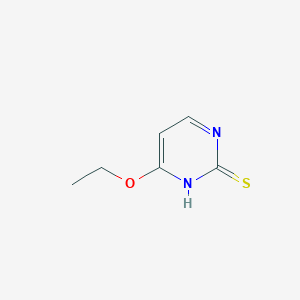
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)
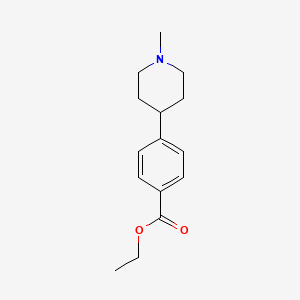


![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)
